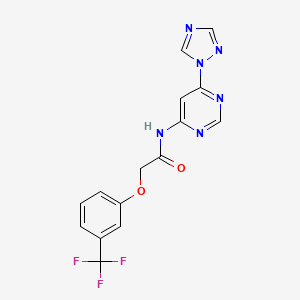
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound with a complex structure. It combines a pyrimidine core with a triazole ring and a phenoxyacetamide group. The presence of the trifluoromethyl substituent enhances its chemical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes and conditions would require further investigation of relevant literature1.
Molecular Structure Analysis
The molecular structure consists of the following components:
- Pyrimidine Ring : The pyrimidine ring (pyrimidin-4-yl) serves as the core scaffold.
- Triazole Ring : The 1H-1,2,4-triazol-1-yl group is attached to the pyrimidine ring.
- Phenoxyacetamide Group : The 3-(trifluoromethyl)phenoxyacetamide moiety is linked to the triazole ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Specific reactions would depend on reaction conditions and functional groups present.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid.
- Solubility : It is probably soluble in polar solvents due to its functional groups.
- Melting Point : Experimental data would provide accurate melting point information.
- Stability : Stability under various conditions (light, temperature, pH) requires investigation.
科学的研究の応用
Antimicrobial Activity
Some derivatives of the compound have been synthesized and tested for antimicrobial activity. A study explored the antimicrobial efficacy of pyrimidine-triazole derivatives against selected bacterial and fungal strains, indicating potential applications in combating microbial infections (J.J. Majithiya & B. Bheshdadia, 2022).
Anticancer Effects
Modifications of related compounds to enhance anticancer effects have been researched. For example, altering the acetamide group in certain pyrimidine derivatives has shown promising anticancer activities, suggesting a pathway for developing new anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to the specified chemical, aiming to explore their potential scientific applications. These studies provide valuable insights into the chemical properties and reactivity of such compounds, laying the groundwork for further research and development (Ashvin D. Panchal & P. Patel, 2011).
Insecticidal Assessment
Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown potential insecticidal properties against agricultural pests, indicating the chemical's relevance in developing new pest control strategies (A. Fadda et al., 2017).
Safety And Hazards
将来の方向性
Future research should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Drug Development : Assess its suitability for drug development.
Please note that the above analysis is based on existing knowledge, and further studies are essential to fully understand this compound’s properties and potential applications. For detailed references, consult relevant scientific literature1. 🌟
特性
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJPKYXISYBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

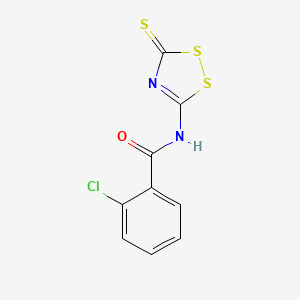
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
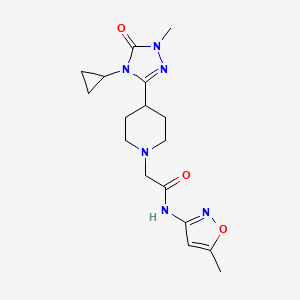
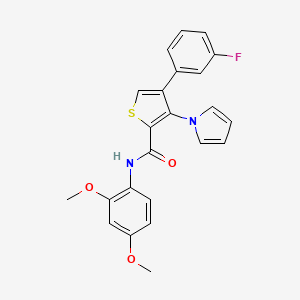
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
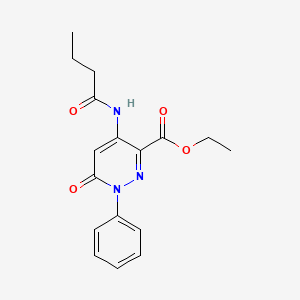

![N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2795761.png)
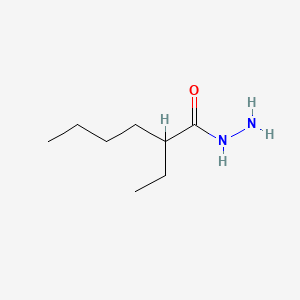
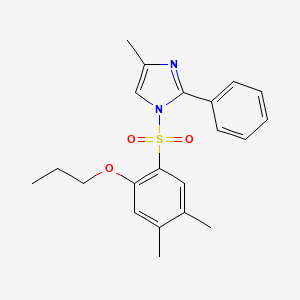
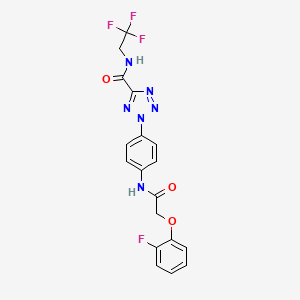
![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)